PGA1 - 14152-28-4

PGA1

Catalog Number: EVT-336691
CAS Number: 14152-28-4
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prostaglandin A1 (PGA1) is a cyclopentenone prostaglandin, a class of naturally occurring lipid compounds derived from arachidonic acid. [, , , , ] PGA1 is known for its diverse biological activity, including anti-inflammatory, antiviral, and antitumor effects. [, , , , ] PGA1 is a metabolic product of cyclooxygenase 2 (COX-2) and is found naturally in mammalian tissues. [] It serves as a valuable tool in scientific research, exploring cellular processes, disease mechanisms, and potential therapeutic targets. [, , , , ]

Prostaglandin E1 (PGE1)

Relevance: PGE1 is structurally similar to PGA1, differing only in the position of a double bond in the cyclopentane ring. Despite their structural similarities, PGA1 and PGE1 exhibit distinct pharmacological profiles. For instance, PGA1 has been found to be more effective than PGE1 in inhibiting the growth of human malignant melanoma colony-forming cells in vitro .

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)

Relevance: Both 15d-PGJ2 and PGA1 belong to the class of cyclopentenone prostaglandins. Studies have revealed that both 15d-PGJ2 and PGA1 inhibit growth and induce apoptosis in AGS gastric carcinoma cells .

Δ7-Prostaglandin A1 (Δ7-PGA1)

Compound Description: Δ7-Prostaglandin A1 (Δ7-PGA1) is a synthetic analog of PGA1 with enhanced antitumor activity. It exhibits cytotoxicity against various cancer cell lines, including L1210 leukemia cells. Δ7-PGA1 has shown promising results in increasing the lifespan of mice bearing Ehrlich ascites tumors, suggesting its potential as an antitumor agent .

Relevance: Δ7-PGA1 is a structurally modified derivative of PGA1. The introduction of a double bond at the C7-C8 position in Δ7-PGA1 significantly enhances its cytotoxic activity compared to PGA1 .

12-epi-Δ7-Prostaglandin A1 (12-epi-Δ7-PGA1)

Compound Description: 12-epi-Δ7-Prostaglandin A1 (12-epi-Δ7-PGA1) is another synthetic analog of PGA1 exhibiting potent antitumor activity. It demonstrates significant cytotoxicity against cancer cell lines and prolongs the lifespan of tumor-bearing mice .

Relevance: 12-epi-Δ7-PGA1 is structurally related to PGA1 and Δ7-PGA1. It differs from Δ7-PGA1 only in the stereochemistry at the C12 position. Notably, this stereochemical difference does not significantly alter the cytotoxic activity of 12-epi-Δ7-PGA1 compared to Δ7-PGA1 .

Δ12,14-Prostaglandin J2 (Δ12,14-PGJ2)

Relevance: Δ12,14-PGJ2 is structurally related to PGA1, sharing the cyclopentenone structure. Δ12,14-PGJ2, similar to Δ7-PGA1 and 12-epi-Δ7-PGA1, exhibits potent cytotoxicity, inhibiting the growth of L1210 culture cells .

15-epi-Δ7-PGA1 Methyl Ester (NAG-0092)

Compound Description: 15-epi-Δ7-PGA1 methyl ester (NAG-0092) is a synthetic analog of PGA1. It demonstrates more potent cell growth inhibition and G1 cell cycle arrest compared to native PGA1 .

Relevance: 15-epi-Δ7-PGA1 methyl ester is a structurally modified derivative of PGA1. It features a cross-conjugated dienone structure in the five-member ring and unnatural configurations at the C12 and C15 positions .

12-iso-Δ7-PGA1 Methyl Ester (NAG-0093)

Compound Description: 12-iso-Δ7-PGA1 methyl ester (NAG-0093) is another potent synthetic analog of PGA1. Similar to NAG-0092, it exhibits enhanced antiproliferative effects compared to PGA1, effectively inhibiting cell growth and causing G1 cell cycle arrest .

Relevance: 12-iso-Δ7-PGA1 methyl ester shares structural similarities with PGA1 and NAG-0092, characterized by a cross-conjugated dienone structure in the cyclopentane ring. Notably, it has unnatural configurations at C12 and C15, contributing to its enhanced potency .

ent-Δ7-PGA1 Methyl Ester (NAG-0022)

Compound Description: ent-Δ7-PGA1 methyl ester (NAG-0022) is a synthetic analog of PGA1 exhibiting potent antitumor activity. It potently inhibits cell growth and causes G1 cell cycle arrest in cancer cells .

Relevance: Similar to other potent PGA1 analogs, ent-Δ7-PGA1 methyl ester possesses a cross-conjugated dienone structure around the cyclopentane ring and unnatural configurations at C12 and/or C15 .

Prostaglandin A2 (PGA2)

Relevance: PGA2 is structurally similar to PGA1, differing only in the degree of unsaturation in the side chain. Notably, PGA2 is considerably less effective than PGA1 in inhibiting melanoma colony formation .

Prostaglandin B1 (PGB1)

Relevance: Structurally, PGB1 is similar to PGA1, but it demonstrates significantly less potency in inhibiting DNA synthesis .

Prostaglandin E2 (PGE2)

Relevance: PGE2, while structurally similar to PGA1, exhibits a contrasting effect on DNA synthesis, significantly stimulating it .

Relevance: Unlike PGA1, which exerts notable effects on coronary and systemic haemodynamics, PGF2α shows no significant impact on these systems .

15-Deoxy-16-hydroxyl-16-vinyl-prostaglandin A2 (DHV-PGA2)

Compound Description: 15-Deoxy-16-hydroxyl-16-vinyl-prostaglandin A2 (DHV-PGA2) is a synthetic analog of PGA with enhanced antitumor activity against human melanoma cells .

Relevance: DHV-PGA2 is structurally similar to PGA1 and exhibits greater potency in inhibiting the clonogenic growth of human melanoma cells compared to PGA1 .

9β,15α-dihydroxy-11β-fluoroprosta-5-cis-13-trans-dienoic Acid

Compound Description: 9β,15α-dihydroxy-11β-fluoroprosta-5-cis-13-trans-dienoic acid is a prostaglandin analog lacking the α,β-unsaturated carbonyl group in the cyclopentane ring, which is present in PGA1 .

Relevance: Unlike PGA1, this analog does not inhibit the clonogenic growth of human melanoma cells. This suggests that the α,β-unsaturated carbonyl group in the cyclopentane ring may be crucial for the inhibitory activity observed with PGA1 and other related prostaglandins .

Compound Description: Similar to its 9β isomer, 9α,15α-dihydroxy-11β-fluoroprosta-5-cis-13-trans-dienoic acid lacks the α,β-unsaturated carbonyl group found in PGA1, significantly impacting its biological activity .

Relevance: This prostaglandin analog, lacking the α,β-unsaturated carbonyl group, does not affect human melanoma cell clonogenic growth. This highlights the importance of the α,β-unsaturated carbonyl group for the inhibitory activity seen in PGA1 and similar prostaglandins .

20-Hydroxy PGA1

Compound Description: 20-Hydroxy PGA1 is a metabolite of PGA1, generated through the hydroxylation of PGA1 at the omega-position .

Relevance: 20-Hydroxy PGA1 is produced through the metabolic process of PGA1 in the microsomes of rabbit intestinal mucosa. This suggests a potential pathway for the metabolism and elimination of PGA1 in biological systems .

Compound Description: 19-Hydroxy PGA1 represents a minor product of PGA1 hydroxylation, occurring at the omega-1 position .

Relevance: 19-Hydroxy PGA1 is produced as a minor metabolite during PGA1 metabolism by microsomes of rabbit intestinal mucosa, suggesting a potential pathway for the metabolism of PGA1 in biological systems .

Source and Classification

Prostaglandin A1 is primarily synthesized from arachidonic acid through enzymatic processes involving cyclooxygenases. It belongs to the class of prostaglandins known as P2, which are characterized by their cyclopentane ring structure. Prostaglandin A1 has been identified in various species, including humans and certain plants such as Larix . Its classification as a prostaglandin indicates its role as a signaling molecule involved in diverse biological functions.

Synthesis Analysis

The synthesis of Prostaglandin A1 involves several key steps:

  1. Enzymatic Conversion: Arachidonic acid is converted into prostaglandin H2 by the action of cyclooxygenase enzymes (COX-1 and COX-2). This step involves the addition of two oxygen molecules to arachidonic acid.
  2. Isomerization: Prostaglandin H2 is then converted into Prostaglandin A1 through the action of specific enzymes that facilitate the rearrangement of the molecular structure.
  3. Purification: The synthesized Prostaglandin A1 can be purified using chromatographic techniques to isolate it from other prostaglandins and impurities .

The reaction conditions typically involve controlled temperatures and pH levels to optimize enzyme activity and yield.

Molecular Structure Analysis

Prostaglandin A1 has a molecular formula of C20H32O4, indicating it contains 20 carbon atoms, 32 hydrogen atoms, and 4 oxygen atoms. Its structure features a cyclopentane ring with multiple functional groups, including hydroxyl groups and double bonds. The specific arrangement of these groups contributes to its biological activity.

Key structural characteristics include:

  • Cyclopentane Ring: This five-membered ring is essential for its classification as a prostaglandin.
  • Functional Groups: Hydroxyl (-OH) groups contribute to its reactivity and interaction with biological targets.

The three-dimensional conformation of Prostaglandin A1 allows it to interact effectively with specific receptors in cells, mediating its physiological effects .

Chemical Reactions Analysis

Prostaglandin A1 participates in several important chemical reactions:

  1. Receptor Binding: It binds to specific G-protein coupled receptors on cell membranes, initiating intracellular signaling pathways.
  2. Inhibition of Platelet Aggregation: Prostaglandin A1 has been shown to inhibit platelet activation by blocking increases in intracellular calcium concentrations and thromboxane A2 synthesis .
  3. Neuroprotective Effects: Research indicates that it can protect neurons from ischemic damage by modulating inflammatory responses and promoting cell survival pathways .

These reactions highlight the compound's role in both cardiovascular health and neuroprotection.

Mechanism of Action

The mechanism of action for Prostaglandin A1 involves several pathways:

  • Calcium Signaling: Prostaglandin A1 inhibits increases in intracellular calcium levels, which is crucial for platelet activation and aggregation.
  • Thromboxane A2 Synthesis Inhibition: By reducing thromboxane A2 production, it prevents platelet aggregation and promotes vasodilation.
  • Neuroprotective Pathways: It activates signaling pathways that enhance neuronal survival during stress conditions, such as ischemia .

This multifaceted mechanism underlies its therapeutic potential in treating cardiovascular diseases and neurodegenerative disorders.

Physical and Chemical Properties Analysis

Prostaglandin A1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 336.47 g/mol.
  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.
  • Stability: Prostaglandin A1 is sensitive to light and temperature; thus, it should be stored under controlled conditions to maintain stability .

These properties are critical for its application in laboratory settings and therapeutic formulations.

Applications

Prostaglandin A1 has numerous scientific applications:

  • Pharmaceutical Development: It is studied for its potential use in therapies targeting cardiovascular diseases due to its anti-aggregatory effects on platelets.
  • Neuroprotection Research: Its ability to protect neurons from ischemic damage makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
  • Inflammation Studies: Researchers investigate its role in modulating inflammatory responses, contributing to understanding various inflammatory conditions .
Biosynthesis and Metabolic Pathways of Prostaglandin A1

Enzymatic Conversion from Dihomo-γ-Linolenic Acid

Prostaglandin A1 (PGA1) originates from the ω-6 fatty acid dihomo-γ-linolenic acid (DGLA; 20:3n-6), which serves as its exclusive biosynthetic precursor. This conversion occurs through a tightly regulated enzymatic cascade beginning with the liberation of DGLA from membrane phospholipids by phospholipase A2 (PLA2). Once released, DGLA undergoes oxygenation via cyclooxygenase (COX) enzymes, forming the unstable intermediate prostaglandin H1 (PGH1). Kinetic studies reveal that DGLA exhibits distinct affinity patterns for COX isoforms: While COX-2 metabolizes DGLA and arachidonic acid (AA; 20:4n-6) with comparable efficiency (Km ≈ 5-10 μM), COX-1 demonstrates a strong preference for AA over DGLA, with a 3-5 fold higher catalytic efficiency (Vmax/Km) for AA [6]. This differential substrate specificity suggests that tissue-specific COX expression significantly influences PGA1 production capacity. For instance, sites rich in COX-2 (e.g., inflamed tissues) may generate PGA1 more readily than those predominantly expressing COX-1 under basal conditions [6].

Following COX-mediated oxygenation, PGH1 is rapidly transformed into prostaglandin E1 (PGE1) by specific terminal prostaglandin E synthases (PGES). This PGE1 serves as the immediate precursor for PGA1 biosynthesis. The conversion efficiency from DGLA to PGE1, and subsequently to PGA1, is modulated by cellular DGLA/AA ratios. Pharmacological inhibition of Δ5-desaturase (e.g., using CP-24879) elevates cellular DGLA levels by preventing its conversion to AA. Although this strategy can achieve a DGLA/AA ratio exceeding 2.8, studies indicate it only marginally increases PGE1 (and consequently PGA1) synthesis relative to PGE2, particularly in COX-1 dominant environments. This highlights a metabolic bottleneck at the COX-1 level for efficient DGLA utilization [6].

Table 1: Enzymatic Conversion Steps from DGLA to PGA1

StepEnzyme ClassKey Enzyme(s)SubstrateProductRegulatory Factors
Fatty Acid ReleasePhospholipasePLA2Membrane PhospholipidsFree DGLACalcium flux, inflammatory stimuli
Cyclization & PeroxidationCyclooxygenaseCOX-1, COX-2DGLAPGH1COX isoform expression (COX-2 preferential), DGLA/AA ratio
IsomerizationTerminal SynthasePGESPGH1PGE1Glutathione levels, specific PGES isoforms
DehydrationNon-enzymatic/Enzymatic-PGE1PGA1pH, temperature, HSA binding

Dehydration Pathways of Prostaglandin Precursors

The formation of PGA1 occurs predominantly via the non-enzymatic dehydration of PGE1. This process involves the elimination of a water molecule from the β-hydroxy ketone moiety in the cyclopentane ring of PGE1, resulting in the formation of a characteristic α,β-unsaturated ketone within the cyclopentenone structure of PGA1. This dehydration is highly sensitive to the physicochemical environment. Under physiological conditions (pH 7.4, 37°C) in aqueous buffers, the reaction proceeds slowly, with PGE1 dehydration favoring PGA1 formation only at higher pH (>10). However, the presence of serum albumin dramatically accelerates this dehydration, effectively lowering the energy barrier for the reaction by providing a local alkaline microenvironment near its binding site (discussed in detail in Section 1.3) [10] [8].

While non-enzymatic dehydration is the primary route, evidence suggests potential enzymatic facilitation in specific tissues. Dehydratase enzymes or other proteins possessing catalytic residues could enhance the dehydration rate under physiological pH. Furthermore, PGA1 itself can undergo further dehydration to form prostaglandin C1 (PGC1), which subsequently isomerizes to prostaglandin B1 (PGB1). This secondary conversion (PGA1 → PGB1) also exhibits strong pH dependence and is significantly accelerated by albumin binding [10] [3].

The cyclopentenone structure of PGA1, formed by dehydration, confers unique reactivity and biological properties. Unlike classical prostaglandins (e.g., PGE2, PGF2α), PGA1 possesses an electrophilic carbon within its cyclopentenone ring, enabling it to form covalent adducts with cellular nucleophiles like cysteine residues (e.g., Keap1, leading to Nrf2 activation) or glutathione (GSH). This reactivity underpins many of its cytoprotective effects but also contributes to its metabolic clearance via conjugation [3] [7]. Studies in neuronal models demonstrate that PGA1 can modulate pathways relevant to neurodegeneration, such as downregulating presenilin enhancer protein 2 (PEN-2) expression in an Alzheimer's disease model, partly attributed to its electrophilic nature influencing PPARγ activation and cholesterol metabolism [7].

Table 2: Factors Influencing PGE1 Dehydration to PGA1

FactorEffect on Dehydration RateMechanismBiological Consequence
pH Increase↑↑↑ (Exponential acceleration)Favors enolate ion formation, facilitating water eliminationMinimal at physiological pH without catalysts
Temperature Increase↑ (Linear acceleration)Increased molecular kinetic energyContributes to basal turnover in tissues
Serum Albumin (HSA)↑↑↑ (Very strong acceleration)Provides hydrophobic binding pocket with alkaline microclimate (pH ~10)Major determinant of PGA1 formation in vivo
Enzymatic Catalysts↑ (Potential acceleration)Hypothesized dehydratases or catalytic residuesTissue-specific modulation possible, less defined than HSA role
Glutathione (GSH)↓ (Inhibition)Nucleophilic addition to cyclopentenone ring of PGA1Diverts PGA1 to conjugates, reduces bioactive levels

Role of Serum Albumin in Stabilization and Clearance Dynamics

Human serum albumin (HSA) plays a dual and pivotal role in the fate of PGA1: it catalyzes its formation from PGE1 and subsequently modulates its stability, distribution, and clearance. HSA binds PGA1 primarily within subdomain IIA (also known as the Sudlow site I), a hydrophobic pocket lined with key amino acid residues including Lys195, Lys199, Trp214, Arg218, Arg222, and Arg257. Binding studies and site-directed mutagenesis reveal that this site possesses a markedly alkaline microclimate (estimated local pH ≥ 10.0), which is crucial for its catalytic function [8] [10]. This microenvironment dramatically accelerates the dehydration of PGE1 to PGA1 and the subsequent isomerization of PGA1 to PGB1. Mutagenesis studies demonstrate that specific residues differentially affect these steps: For instance, the Arg218 mutation significantly impairs the initial dehydration step (PGE1 → PGA1), while mutations like Trp214Leu primarily affect the second step (PGA1 → PGB1) [8].

Beyond catalyzing formation, HSA binding significantly alters PGA1 pharmacokinetics. In the absence of HSA, PGA1 is highly unstable in plasma. However, HSA binding provides substantial stabilization, albeit while simultaneously facilitating its eventual conversion to PGB1. The binding affinity (Kd ≈ 10-5 M), though moderate, becomes physiologically significant due to the high plasma concentration of HSA (~40 g/L or 600 μM), ensuring a large fraction of circulating PGA1 is bound [10] [4]. This binding reduces the free fraction of PGA1 available for rapid cellular uptake or renal filtration, thereby prolonging its plasma half-life. Metabolic clearance studies in humans show that PGA1 has a whole blood metabolic clearance rate (MCR) of approximately 5,003 ± 864 liters/day [1]. This clearance involves significant extraction by organs beyond the lungs. Unlike PGE1, which undergoes high pulmonary extraction (67.8 ± 6.8%), PGA1 exhibits multi-organ clearance: splanchnic (liver) extraction (56.1 ± 10.1%), renal extraction (50.3 ± 3.4%), and peripheral extremity extraction (34.4 ± 5.9%) [1]. This indicates that PGA1 can escape pulmonary metabolism and exert systemic effects, with the liver and kidneys being major sites of its catabolism and/or conjugation. HSA binding likely influences the presentation of PGA1 to these clearance organs.

The HSA-PGA1 interaction also has implications for drug delivery strategies. Recognizing that PGA1's inherent instability and rapid clearance limit its therapeutic application, researchers have exploited albumin binding for targeted delivery. Conjugating PGA1 analogs to albumin modified with cell-specific targeting moieties (e.g., mannose-6-phosphate for hepatic stellate cells or PDGF-receptor recognizing peptides) enhances delivery to diseased tissues like fibrotic liver, demonstrating the therapeutic potential of leveraging this natural carrier system [3] [7].

Table 3: Human Serum Albumin (HSA) Binding and Impact on PGA1

AspectCharacteristicsFunctional Consequence
Primary Binding SiteSubdomain IIA (Sudlow Site I)High-affinity, specific interaction
Key Binding ResiduesLys195, Lys199, Trp214, Arg218, Arg222, Arg257Mutations alter catalytic efficiency and binding affinity
Local MicroenvironmentAlkaline (pH ≥ 10.0 estimated)Catalyzes PGE1 dehydration to PGA1 and PGA1 isomerization to PGB1
Binding Affinity (Kd)~10-5 MModerate affinity, saturated at physiological ratios
Plasma Concentration (HSA)~40 g/L (600 µM)Ensures high fraction of PGA1 bound
Effect on PGA1 StabilityStabilizes against non-specific hydrolysis but catalyzes dehydration/isomerizationIncreases plasma half-life relative to unbound state, directs conversion pathway
Influence on ClearanceModulates presentation to clearing organsContributes to multi-organ clearance profile (liver, kidney, periphery)

Properties

CAS Number

14152-28-4

Product Name

prostaglandin A1

IUPAC Name

7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1

InChI Key

BGKHCLZFGPIKKU-LDDQNKHRSA-N

SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O

Synonyms

2-(3-Hydroxy-1-octenyl)-5-oxo-3-cyclopentene-1-heptanoic Acid; 15-Hydroxy-9-oxoprosta-10,13-dienoic Acid; 15α-Hydroxy-9-ketoprosta-10,13-dienoic Acid; 15α-Hydroxy-9-oxo-10,13E-prostadienoic Acid; PGA1; Prostaglandin A1; Prostaglandin E1-217

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.